p38 MAPK-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

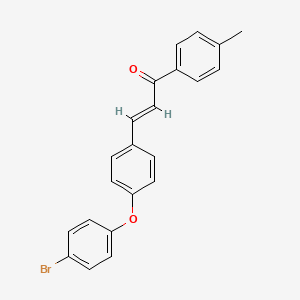

C22H17BrO2 |

|---|---|

Molecular Weight |

393.3 g/mol |

IUPAC Name |

(E)-3-[4-(4-bromophenoxy)phenyl]-1-(4-methylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C22H17BrO2/c1-16-2-7-18(8-3-16)22(24)15-6-17-4-11-20(12-5-17)25-21-13-9-19(23)10-14-21/h2-15H,1H3/b15-6+ |

InChI Key |

UJDVTNCUWCRNKC-GIDUJCDVSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC3=CC=C(C=C3)Br |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of p38 MAPK-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular responses to inflammatory cytokines and environmental stress. Consequently, inhibitors of p38 MAPKs have been a major focus of drug discovery efforts for inflammatory diseases. This technical guide provides a detailed overview of the mechanism of action of p38 MAPK-IN-3, a potent and selective ATP-competitive inhibitor of p38 MAPK. This document consolidates available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, also identified as compound 7h in seminal literature, is a cell-permeable pyridinylimidazole-based inhibitor of p38 mitogen-activated protein kinase.[1][2] It demonstrates potent inhibition of p38 MAPK activity and subsequently blocks the release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), from human peripheral blood mononuclear cells (PBMCs).[1][3] Its mechanism of action is based on competitive inhibition of ATP binding to the p38 MAPK active site.[2]

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified against its primary target and in cellular assays. The following table summarizes the key IC50 values.

| Target/Assay | IC50 (µM) | Cell Type/System | Reference |

| p38 MAPK | 0.9 | in vitro kinase assay | [1][3] |

| IL-1β Release | 0.37 | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1][3] |

| TNF-α Release | 0.044 | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1][3] |

Mechanism of Action: p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. Upstream kinases, such as MKK3 and MKK6, dually phosphorylate and activate p38 MAPK in response to stimuli like cytokines (e.g., TNF-α, IL-1β) and cellular stress.[4] Activated p38 MAPK then phosphorylates a variety of downstream substrates, including transcription factors like ATF-2, leading to the transcriptional upregulation of pro-inflammatory genes.[4] this compound exerts its effect by directly inhibiting the kinase activity of p38 MAPK, thereby preventing the phosphorylation of its downstream targets and blocking the inflammatory response.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are representative of the techniques used in the field.

In Vitro p38 MAPK Inhibition Assay (Kinase Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38 MAPK. A common method involves measuring the phosphorylation of a substrate, such as ATF-2, by p38 MAPK.

Objective: To determine the IC50 value of this compound for p38 MAPK.

Materials:

-

Recombinant active p38α MAPK enzyme

-

ATF-2 (Activating Transcription Factor 2) protein substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)

-

This compound (dissolved in DMSO)

-

Microplate (e.g., 96-well)

-

Phospho-ATF-2 (Thr71) antibody

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.

-

Reaction Setup: In a microplate, add the following in order:

-

Kinase assay buffer

-

This compound dilution or DMSO control

-

Recombinant active p38α MAPK enzyme

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

-

Initiate Kinase Reaction: Add a mixture of ATF-2 substrate and ATP to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection:

-

Transfer the reaction mixture to a high-binding microplate.

-

Add the primary antibody (anti-phospho-ATF-2) and incubate.

-

Wash the plate to remove unbound antibody.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the plate.

-

Add the chemiluminescent substrate and measure the signal using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for TNF-α and IL-1β Release

This assay measures the inhibitory effect of this compound on the production and release of pro-inflammatory cytokines from immune cells.

Objective: To determine the IC50 values of this compound for the inhibition of TNF-α and IL-1β release from human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

ELISA kits for human TNF-α and IL-1β

-

Microplate reader

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., with Ficoll-Paque). Resuspend the cells in complete RPMI 1640 medium.

-

Cell Plating: Seed the PBMCs into a 96-well cell culture plate at a density of approximately 1 x 10^6 cells/mL.

-

Compound Treatment: Add serial dilutions of this compound or DMSO control to the wells. Incubate for 1 hour at 37°C in a CO2 incubator.

-

Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification (ELISA):

-

Perform ELISAs for TNF-α and IL-1β on the collected supernatants according to the manufacturer's instructions.

-

This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate, and measuring the absorbance.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine using recombinant standards.

-

Calculate the concentration of TNF-α and IL-1β in each sample from the standard curve.

-

Calculate the percentage of inhibition of cytokine release for each concentration of this compound relative to the LPS-stimulated, DMSO-treated control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 values.

-

Conclusion

This compound is a well-characterized inhibitor of p38 MAPK with potent activity in both enzymatic and cellular assays. Its ATP-competitive mechanism of action effectively blocks the p38 MAPK signaling cascade, leading to a significant reduction in the production of key pro-inflammatory cytokines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of p38 MAPK inhibition.

References

- 1. Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of p38 MAPK-IN-3: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of p38 MAPK-IN-3, a potent inhibitor of the p38α mitogen-activated protein kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the p38 MAPK signaling pathway.

Introduction to p38 MAPK and Its Role in Disease

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors.[1][2] The p38 MAPK signaling cascade is integral to numerous cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[3] Dysregulation of the p38 MAPK pathway has been implicated in a range of diseases, including chronic inflammatory conditions, neurodegenerative disorders, and cancer.[3][4] Of the four isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is a key mediator of the inflammatory response.[3] Consequently, the development of small molecule inhibitors targeting p38α MAPK has been a major focus of drug discovery efforts.

Discovery of this compound (Compound 2c)

This compound, also referred to as compound 2c in the primary literature, was discovered during a research endeavor focused on the synthesis and biological evaluation of a series of halogenated phenoxychalcones as potential cytotoxic agents for human breast cancer.[4][5] The rationale behind this approach was the established role of chalcones in inducing cell cycle arrest and apoptosis, which is believed to be mediated, at least in part, through the down-regulation of p38 MAPK and the inhibition of its phosphorylation.[4] This investigation identified this compound as the most potent compound within the synthesized series.[5]

Synthesis of this compound

The synthesis of this compound is achieved through a Claisen-Schmidt condensation reaction. The general synthetic scheme involves the reaction of an appropriately substituted acetophenone with a substituted benzaldehyde in the presence of a base.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity, primarily as a cytotoxic agent in human breast cancer cells, which is mediated through its inhibitory effects on the p38 MAPK pathway.[4][5]

Cytotoxicity

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

| This compound (2c) | MCF-7 (Breast Cancer) | 1.52 | 15.24 |

| Staurosporine (control) | MCF-7 (Breast Cancer) | Not explicitly stated in the primary source, used as a comparator. | Not applicable |

Selectivity Index is calculated relative to a normal breast cell line (MCF-10a).[5]

p38 MAPK Inhibition in MCF-7 Cells (at 1.52 µM)

| Parameter | Effect |

| Down-regulation of total p38 MAPK | ~40% |

| Inhibition of p38 MAPK phosphorylation | ~60% |

[4]

Induction of Apoptosis and Reactive Oxygen Species (ROS) in MCF-7 Cells

| Parameter | Effect |

| Cell Cycle Arrest | G2/M Phase |

| Increase in Late Apoptosis | 57.78-fold compared to control |

| Induction of ROS | Yes |

[5]

Signaling Pathway

The p38 MAPK signaling pathway is a complex cascade that is activated by various extracellular stimuli and results in a wide range of cellular responses.

Caption: The p38 MAPK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of this compound (General Protocol for Halogenated Phenoxychalcones)

-

Preparation of Reactants: Dissolve equimolar amounts of 4-bromoacetophenone and 4-phenoxybenzaldehyde in ethanol.

-

Reaction Initiation: To the ethanolic solution, add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) dropwise while stirring at room temperature.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for a specified period (e.g., 24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed MCF-7 and MCF-10a cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO) for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Evaluation of p38 MAPK Expression and Phosphorylation (Western Blot)

-

Cell Lysis: Treat MCF-7 cells with this compound (1.52 µM) for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p38 MAPK, phospho-p38 MAPK (Thr180/Tyr182), and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated p38 MAPK.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Treatment: Treat MCF-7 cells with this compound for a specified duration.

-

DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[6]

-

Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[6]

-

Data Analysis: Compare the fluorescence intensity of the treated cells to that of the untreated control to determine the level of ROS production.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat MCF-7 cells with this compound. After the treatment period, harvest both adherent and floating cells.[7]

-

Cell Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

-

Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Experimental Workflow Visualization

Caption: Experimental workflow for the evaluation of this compound.

References

- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

p38 MAPK-IN-3: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2][3][4][5] The p38 MAPK signaling cascade is a key regulator of inflammatory processes, making it a significant target for the development of therapeutic agents for inflammatory diseases. This technical guide provides a detailed overview of the target specificity and selectivity of p38 MAPK-IN-3, a notable inhibitor of this pathway.

This compound, also identified as p38 MAP Kinase Inhibitor III, ML3403, and compound 7h, is a cell-permeable methylsulfanylimidazole compound.[6] It functions as a potent, selective, reversible, and ATP-competitive inhibitor of p38 MAP kinase.[6] This document summarizes the available quantitative data on its inhibitory activity, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Target Specificity and Potency

The inhibitory activity of this compound has been characterized through both biochemical and cellular assays. The available data demonstrates its potency against the p38α isoform and its efficacy in inhibiting the release of key inflammatory cytokines.

| Target | Assay Type | IC50 (µM) | Reference |

| p38α MAPK | Biochemical Kinase Assay | 0.38 - 0.90 | [6][7] |

| TNF-α Release | Cellular Assay (LPS-stimulated human PBMCs) | 0.16 - 0.37 | [6][7] |

| IL-1β Release | Cellular Assay (LPS-stimulated human PBMCs) | 0.039 - 0.044 | [6][7] |

Note: The range in IC50 values reflects data from different sources.

Selectivity Profile

Signaling Pathway and Experimental Workflows

To contextualize the action of this compound, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for kinase inhibitor profiling.

Caption: The p38 MAPK signaling cascade.

Caption: General workflow for kinase inhibitor profiling.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of an inhibitor's potency and selectivity. Below are representative methodologies for the key assays used to characterize this compound.

In Vitro p38α Kinase Assay (Luminescent - ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8]

Materials:

-

Recombinant human p38α enzyme

-

Substrate (e.g., ATF2)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer.

-

Reaction Setup: In a 384-well plate, add in the following order:

-

1 µL of diluted compound or DMSO (vehicle control).

-

2 µL of p38α enzyme solution.

-

2 µL of substrate/ATP mixture.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

-

ATP Detection:

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for TNF-α and IL-1β Release from Human PBMCs

This assay measures the ability of an inhibitor to suppress the production of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).[9][10][11]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or other test compounds)

-

ELISA kits for human TNF-α and IL-1β

-

96-well cell culture plates

Procedure:

-

PBMC Isolation and Plating:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in RPMI 1640 medium with FBS.

-

Plate the cells in a 96-well plate at a density of 2 x 10⁶ cells/mL.

-

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Cell Stimulation: Immediately after compound addition, stimulate the cells with LPS (e.g., 2 ng/mL).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 5 hours (for TNF-α) or as determined for optimal cytokine release.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Quantification:

-

Measure the concentration of TNF-α and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control without inhibitor.

-

Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.

-

Conclusion

This compound is a potent inhibitor of p38α MAPK with significant anti-inflammatory effects demonstrated by its ability to block the release of TNF-α and IL-1β in cellular models. Its favorable in vitro profile, including reduced interaction with cytochrome P450-2D6, suggests its potential as a valuable research tool and a lead compound for further drug development. A comprehensive understanding of its selectivity across the entire human kinome would further elucidate its therapeutic potential and off-target effects. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of p38 MAPK inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-p38 MAPK Inhibitor III | TargetMol [targetmol.com]

- 8. promega.com [promega.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

p38 MAPK-IN-3 structure-activity relationship (SAR)

An In-depth Technical Guide on the Structure-Activity Relationship of p38 MAPK Inhibitors

For researchers, scientists, and drug development professionals, understanding the intricate structure-activity relationships (SAR) of p38 mitogen-activated protein kinase (MAPK) inhibitors is paramount for the rational design of novel therapeutics. p38 MAPK signaling pathways are central to cellular responses to stress and inflammation, making them a compelling target for a host of diseases.[1][2] This guide provides a detailed overview of the core principles governing the interaction of small molecule inhibitors with p38 MAPK, methodologies for their evaluation, and a visual representation of the key signaling cascade.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in regulating a wide array of cellular processes, including inflammation, cell cycle progression, apoptosis, and gene expression.[1][3] Activation of this pathway is triggered by various extracellular stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses.[2][4] The core of the pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and finally the p38 MAPK itself.[4] Once activated by dual phosphorylation on a conserved Thr-Gly-Tyr (TGY) motif, p38 MAPK phosphorylates downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, leading to a cellular response.[4][5][6]

Caption: The p38 MAPK signaling cascade.

Structure-Activity Relationship of p38 MAPK Inhibitors

While specific quantitative SAR data for a compound designated "p38 MAPK-IN-3" is not publicly available, a wealth of information exists for various classes of p38 MAPK inhibitors. These compounds primarily target the ATP-binding pocket of the kinase.[7]

Pyridinyl-Imidazole Class

The pyridinyl-imidazole scaffold represents one of the most extensively studied classes of p38 MAPK inhibitors.[7] The SAR for this class can be summarized as follows:

| R1 (Pyridine) | R2 (Imidazole) | R3 (Phenyl) | p38α IC50 (nM) |

| 4-pyridyl | H | 4-fluorophenyl | 10 |

| 4-pyridyl | Methyl | 4-fluorophenyl | 50 |

| 3-pyridyl | H | 4-fluorophenyl | >1000 |

| 4-pyridyl | H | Phenyl | 100 |

Note: The data in this table is representative and compiled from general knowledge in the field to illustrate SAR principles, as specific data for "this compound" was not found.

Key observations from the SAR of pyridinyl-imidazole inhibitors include:

-

Pyridine Nitrogen Position: The nitrogen at the 4-position of the pyridine ring is crucial for activity, as it forms a key hydrogen bond with the hinge region of the p38 ATP-binding site.

-

Imidazole Substitution: Small alkyl substitutions on the imidazole ring are generally well-tolerated, although they may slightly decrease potency.

-

Phenyl Ring Substitution: A fluorine atom at the 4-position of the phenyl ring often enhances potency, likely through favorable interactions within a hydrophobic pocket.

Other Chemical Classes

Other notable classes of p38 MAPK inhibitors include diaryl ureas, aminobenzophenones, and aromatic amides.[7] Some diaryl ureas have been shown to bind to an allosteric site on the p38 MAPK, inducing a conformational change that leads to inhibition.[7] This highlights the potential for developing inhibitors with different binding modes.

Experimental Protocols for Evaluating p38 MAPK Inhibitors

The evaluation of novel p38 MAPK inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of a compound against purified p38 MAPK enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human p38α MAPK enzyme and a suitable substrate, such as ATF-2, are prepared in a kinase assay buffer.[8][9]

-

Compound Incubation: The test compounds are serially diluted and incubated with the p38α enzyme.

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP.

-

Detection of Substrate Phosphorylation: The level of phosphorylated ATF-2 is quantified. This can be done using various methods:

-

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular p38 MAPK Phosphorylation Assay

Objective: To assess the ability of a compound to inhibit p38 MAPK activation in a cellular context.

Methodology:

-

Cell Culture and Stimulation: A suitable cell line, such as human hepatoma cells (HepG2) or NIH-3T3 cells, is cultured.[8][10] The cells are then stimulated with an agonist like IL-1β, TNFα, or UV radiation to activate the p38 MAPK pathway.[10]

-

Compound Treatment: Cells are pre-treated with various concentrations of the test inhibitor for a defined period before stimulation.

-

Cell Lysis: After stimulation, the cells are lysed to extract cellular proteins.

-

Detection of Phosphorylated p38 MAPK: The levels of phosphorylated p38 MAPK (p-p38) and total p38 MAPK are measured by Western blotting using specific antibodies.

-

Data Analysis: The inhibition of p38 MAPK phosphorylation is quantified by densitometry, and the IC50 value is determined.

Experimental Workflow

The general workflow for the discovery and characterization of p38 MAPK inhibitors follows a logical progression from initial screening to in vivo evaluation.

Caption: General experimental workflow for p38 MAPK inhibitor development.

Conclusion

The development of potent and selective p38 MAPK inhibitors holds significant therapeutic promise. A thorough understanding of the structure-activity relationships, guided by robust in vitro and cellular assays, is essential for the successful design of new chemical entities. While the specific details of "this compound" remain elusive in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers working in this exciting and challenging field. The continued exploration of diverse chemical scaffolds and binding modes will undoubtedly lead to the discovery of next-generation p38 MAPK inhibitors with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 6. The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Differential influence of p38 mitogen activated protein kinase (MAPK) inhibition on acute phase protein synthesis in human hepatoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of p38 MAPK-IN-3 on ATF2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a variety of external stimuli, including stress, cytokines, and growth factors. A key downstream effector of this pathway is the Activating Transcription Factor 2 (ATF2), a transcription factor involved in gene regulation related to cell growth, differentiation, and apoptosis. The phosphorylation of ATF2 by p38 MAPK is a pivotal event that enhances its transcriptional activity. This document provides a comprehensive technical overview of the effect of p38 MAPK-IN-3, a p38α MAPK inhibitor, on the phosphorylation of ATF2. While specific quantitative data for this compound's direct impact on ATF2 phosphorylation is limited in publicly available literature, this guide outlines the established mechanisms of p38 MAPK-mediated ATF2 phosphorylation and the expected inhibitory effects of compounds in this class. Detailed experimental protocols and visual representations of the signaling pathway and experimental workflows are provided to facilitate further research in this area.

Introduction to the p38 MAPK/ATF2 Signaling Axis

The p38 MAPK family, comprising four isoforms (p38α, p38β, p38γ, and p38δ), are serine/threonine kinases that are activated through a phosphorylation cascade.[1][2] This cascade is typically initiated by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6, which dually phosphorylate p38 MAPK on a conserved Thr-Gly-Tyr (TGY) motif within its activation loop.[2][3]

Once activated, p38 MAPK phosphorylates a diverse range of substrates, including transcription factors and other kinases.[1] One of the most well-characterized substrates is ATF2. p38 MAPK, along with c-Jun N-terminal kinase (JNK), phosphorylates ATF2 at two critical threonine residues, Thr69 and Thr71, within its activation domain.[4][5] This dual phosphorylation event is essential for the enhancement of ATF2's transcriptional activity, enabling it to regulate the expression of target genes involved in cellular stress responses.[4] Interestingly, a negative feedback loop exists where activated ATF2 can induce the expression of MAPK phosphatases, which in turn dephosphorylate and inactivate p38 MAPK, thus tightly regulating the signaling pathway.[4]

This compound: A p38α MAPK Inhibitor

This compound, also referred to as Compound 2c, has been identified as an inhibitor of p38α MAPK.[6] It is a small molecule with the molecular formula C₂₂H₁₇BrO₂ and a molecular weight of 393.27.[6] Studies have indicated that this compound exhibits antitumor properties, including the induction of apoptosis and reactive oxygen species (ROS).[6] As a p38α MAPK inhibitor, it is expected to function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of its downstream substrates, including ATF2.

Quantitative Data on p38 MAPK Inhibition and ATF2 Phosphorylation

The inhibitory effect of p38 MAPK inhibitors on ATF2 phosphorylation is typically quantified through in vitro kinase assays and cell-based assays. The tables below summarize representative quantitative data for other well-known p38 MAPK inhibitors to provide a framework for understanding the expected efficacy of this compound.

Table 1: In Vitro Inhibition of p38 MAPK Activity

| Inhibitor | Target | Substrate | IC50 | Reference |

| SB-505124 | p38 MAPKα | ATF-2 | 10.6 ± 1.8 µM | [7] |

| p38 MAP Kinase Inhibitor III | p38α | - | 0.38 µM | [8] |

Table 2: Cellular Inhibition of p38 MAPK Pathway

| Inhibitor | Cell Line | Stimulus | Measured Effect | Effective Concentration | Reference |

| SB203580 | B16 cells | - | Reduction of phospho-ATF-2 | 10 µM | [9] |

| SB239063 | Aged C57BL/6 mice | Tibial fracture surgery | Decreased expression of proinflammatory factors | Not specified | [10] |

| SB203580 | NIH3T3 cells | Alternariol | Decreased DNA polβ expression (downstream of p-ATF2) | 10 µM | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on ATF2 phosphorylation.

In Vitro p38 MAPK Kinase Assay

This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by purified p38 MAPK.

Materials:

-

Active p38 MAPK enzyme

-

Recombinant GST-ATF2 or MBP-ATF2 substrate[12]

-

This compound (or other inhibitor)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT, 0.01% Triton X-100)

-

[γ-³²P]ATP or unlabeled ATP

-

Phosphocellulose paper (for radioactive assay)

-

SDS-PAGE gels and Western blot apparatus (for non-radioactive assay)

-

Anti-phospho-ATF2 (Thr69/71) antibody (for non-radioactive assay)

Procedure (Radioactive):

-

Prepare a reaction mixture containing Kinase Assay Buffer, active p38 MAPK, and the ATF2 substrate.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Procedure (Non-Radioactive):

-

Follow steps 1-3 from the radioactive protocol using unlabeled ATP.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-phospho-ATF2 (Thr69/71) antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to determine the level of inhibition.

Western Blotting for Phospho-ATF2 in Cultured Cells

This method assesses the effect of an inhibitor on ATF2 phosphorylation within a cellular context.

Materials:

-

Cultured cells (e.g., HeLa, HEK293, or a relevant cancer cell line)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., anisomycin, UV radiation, TNF-α) to activate the p38 MAPK pathway

-

This compound (or other inhibitor)

-

Lysis buffer containing phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-phospho-ATF2 (Thr69/71), anti-total ATF2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agent to activate the p38 MAPK pathway for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE loading buffer.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary anti-phospho-ATF2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total ATF2 and loading control antibodies for normalization.

Cell-Based ELISA for Phospho-ATF2

This high-throughput method allows for the quantification of phosphorylated ATF2 in a 96-well plate format.

Materials:

-

96-well cell culture plates

-

Cultured cells

-

Stimulating agent and inhibitor

-

Fixing solution (e.g., 4% formaldehyde)

-

Quenching buffer (e.g., PBS with 1% H₂O₂)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ATF2 (Thr71 or Thr73), anti-total ATF2, and a normalization control (e.g., anti-GAPDH)[13][14]

-

HRP-conjugated secondary antibodies

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and culture overnight.[13]

-

Pre-treat with inhibitor and then stimulate as described for Western blotting.

-

Fix the cells with fixing solution.[13]

-

Quench endogenous peroxidase activity.[13]

-

Block the wells with blocking buffer.[13]

-

Incubate with primary antibodies in separate wells for phospho-ATF2, total ATF2, and the normalization control.[13]

-

Wash and incubate with the appropriate HRP-conjugated secondary antibodies.[13]

-

Add TMB substrate and incubate until color develops.[13]

-

Add stop solution and read the absorbance at 450 nm.[14]

-

Normalize the phospho-ATF2 signal to total ATF2 or the normalization control.

Visualizations

p38 MAPK Signaling Pathway to ATF2

Caption: The p38 MAPK signaling cascade leading to ATF2 phosphorylation and its inhibition by this compound.

Experimental Workflow for Assessing Inhibitor Effect

Caption: A generalized workflow for evaluating the efficacy of this compound on ATF2 phosphorylation.

Conclusion

This compound is an inhibitor of p38α MAPK and is therefore expected to effectively block the phosphorylation of its downstream target, ATF2. While specific quantitative data for this compound's effect on ATF2 phosphorylation is not extensively documented, this guide provides a thorough understanding of the underlying signaling pathway and detailed experimental protocols to enable researchers to investigate these effects. The provided methodologies for in vitro kinase assays, Western blotting, and cell-based ELISAs offer robust approaches to quantify the inhibitory potential of this compound and other related compounds. The visualization of the signaling pathway and experimental workflow serves as a clear reference for designing and interpreting such studies. Further research is warranted to fully characterize the inhibitory profile of this compound on ATF2 phosphorylation and to explore its therapeutic potential in diseases driven by aberrant p38 MAPK signaling.

References

- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 2. portlandpress.com [portlandpress.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Feedback regulation of p38 activity via ATF2 is essential for survival of embryonic liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Precisely Ordered Phosphorylation Reactions in the p38 Mitogen-activated Protein (MAP) Kinase Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. researchgate.net [researchgate.net]

- 8. p38 MAP Kinase Inhibitor III [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. The P38MAPK/ATF2 signaling pathway is involved in PND in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of p38MAPK-ATF2 signaling pathway in alternariol induced DNA polymerase β expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assaygenie.com [assaygenie.com]

- 14. assaygenie.com [assaygenie.com]

The Cellular Journey of a p38 MAPK Inhibitor: A Technical Guide to Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and distribution of p38 MAPK inhibitors, using the well-characterized compound SB203580 as a representative example. Mitogen-activated protein kinase p38 is a key regulator of cellular responses to inflammatory cytokines and stress, making it a critical target in drug discovery for a variety of diseases. Understanding how inhibitors like SB203580 enter cells and reach their target is fundamental to developing effective therapeutics. This document details the established signaling pathway, outlines robust experimental protocols for quantifying cellular uptake and determining subcellular localization, and provides visualizations to clarify these complex processes.

The Target: p38 MAPK Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade that translates extracellular signals into a cellular response.[1] This pathway is a component of the larger MAPK superfamily and is primarily activated by inflammatory cytokines and environmental stress.[1] The activation of p38 MAPK involves a three-tiered kinase module: a MAPKKK (e.g., ASK1, TAK1), which phosphorylates and activates a MAPKK (MKK3, MKK6), which in turn dually phosphorylates p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182) in its activation loop.[2]

Once activated, p38 MAPK can translocate from the cytoplasm to the nucleus, where it phosphorylates a variety of downstream targets.[3][4] These substrates include other protein kinases, such as MAPK-activated protein kinase 2 (MAPKAPK-2), and transcription factors like activating transcription factor 2 (ATF-2) and myocyte enhancer factor 2 (MEF2).[2] The phosphorylation of these targets by p38 MAPK ultimately leads to the regulation of gene expression involved in inflammation, cell cycle control, apoptosis, and cell differentiation.[5]

Caption: The p38 MAPK signaling cascade.

The Inhibitor: SB203580

SB203580 is a potent and selective, cell-permeable pyridinyl imidazole inhibitor of p38 MAPK.[6] It specifically targets the p38α and p38β isoforms. The mechanism of action involves competitive binding to the ATP-binding pocket of the kinase, which prevents the phosphorylation of downstream substrates.[7] It is important to note that SB203580 does not inhibit the activation of p38 MAPK by upstream MKKs.[2] In cellular assays, SB203580 is typically used at concentrations ranging from 1 to 10 µM.[6] At higher concentrations (>20 µM), it may exhibit off-target effects, such as the activation of the serine/threonine kinase Raf-1.[6]

Quantitative Analysis of Cellular Uptake and Distribution

Table 1: Intracellular Concentration of SB203580

| Cell Line | Treatment Time (min) | Extracellular Conc. (µM) | Intracellular Conc. (µM) | Uptake Efficiency (%) |

| e.g., HeLa | 30 | 10 | Data | Data |

| 60 | 10 | Data | Data | |

| 120 | 10 | Data | Data | |

| e.g., THP-1 | 30 | 10 | Data | Data |

| 60 | 10 | Data | Data | |

| 120 | 10 | Data | Data |

Table 2: Subcellular Distribution of SB203580

| Cell Line | Treatment | Cytoplasmic Conc. (µM) | Nuclear Conc. (µM) | Mitochondrial Conc. (µM) | Membrane Fraction Conc. (µM) |

| e.g., HeLa | 10 µM SB203580 for 1h | Data | Data | Data | Data |

| e.g., THP-1 | 10 µM SB203580 for 1h | Data | Data | Data | Data |

Experimental Protocols

To determine the cellular uptake and subcellular distribution of a small molecule inhibitor like SB203580, a combination of cell fractionation and sensitive analytical techniques is required.

Protocol for Quantification of Intracellular Inhibitor Concentration

This protocol describes the quantification of total intracellular SB203580 using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for detecting small molecules in complex biological samples.

Materials:

-

Cell culture reagents

-

SB203580

-

Phosphate-buffered saline (PBS), ice-cold

-

Acetonitrile with an appropriate internal standard (e.g., a stable isotope-labeled version of the inhibitor)

-

Cell scraper

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of SB203580 for various time points.

-

Cell Harvesting: Aspirate the medium and wash the cells three times with ice-cold PBS to remove any residual extracellular inhibitor.

-

Cell Lysis and Inhibitor Extraction: Add a defined volume of ice-cold acetonitrile (containing the internal standard) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Precipitation: Vortex the lysate vigorously and incubate at -20°C for at least 20 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Sample Preparation for LC-MS/MS: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of SB203580 relative to the internal standard.

-

Data Analysis: Calculate the intracellular concentration based on the initial cell number and the volume of the extraction solvent.

Protocol for Subcellular Fractionation

This protocol allows for the separation of major cellular organelles to determine the distribution of the inhibitor within the cell.

Materials:

-

Subcellular fractionation kit (commercially available kits provide optimized buffers and protocols) or individual buffer components (e.g., hypotonic buffer, isotonic buffer with detergent).

-

Dounce homogenizer or needle and syringe.

-

Microcentrifuge and ultracentrifuge.

-

Reagents for inhibitor quantification (as in section 4.1).

Procedure:

-

Cell Harvesting and Lysis: Harvest treated cells and gently lyse the plasma membrane using a hypotonic buffer and mechanical disruption (e.g., Dounce homogenizer or passing through a narrow-gauge needle).

-

Isolation of Nuclei: Centrifuge the lysate at a low speed (e.g., 700-1000 x g) to pellet the nuclei. The supernatant contains the cytoplasm and other organelles.[8]

-

Isolation of Mitochondria: Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) to pellet the mitochondria.[5] The resulting supernatant is the cytosolic fraction.

-

Isolation of Membrane Fraction: The supernatant from the mitochondrial spin can be further subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal (membrane) fraction.

-

Inhibitor Extraction from Fractions: Resuspend each subcellular pellet in a suitable buffer and perform inhibitor extraction as described in section 4.1.

-

Quantification: Analyze the inhibitor concentration in each fraction using LC-MS/MS. Normalize the results to the protein content of each fraction.

Caption: Workflow for determining inhibitor uptake and distribution.

Protocol for Visualizing p38 MAPK Subcellular Localization by Immunofluorescence

This protocol allows for the visualization of the p38 MAPK protein within the cell and can be used to observe its translocation to the nucleus upon stimulation, and how this might be affected by an inhibitor.

Materials:

-

Cells cultured on glass coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

-

Primary antibody against p38 MAPK or phospho-p38 MAPK

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on sterile glass coverslips. Treat with stimuli (e.g., anisomycin, UV radiation) with or without SB203580 pre-treatment.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells and then permeabilize with permeabilization buffer for 10 minutes. This allows antibodies to access intracellular proteins.

-

Blocking: Wash and then incubate the cells in blocking buffer for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and then incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash and incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Mounting and Visualization: Wash the coverslips and mount them onto microscope slides using mounting medium. Visualize the subcellular localization of p38 MAPK using a fluorescence microscope. Nuclear translocation is observed as an increase in the fluorescent signal in the DAPI-stained region.[9]

Caption: Logical flow from cellular uptake to biological effect.

Conclusion

This technical guide provides a framework for the comprehensive analysis of the cellular uptake and distribution of the p38 MAPK inhibitor SB203580. By employing the detailed protocols for inhibitor quantification, subcellular fractionation, and immunofluorescence, researchers can generate critical data to understand the pharmacodynamics of this and other small molecule inhibitors. The provided templates and diagrams serve as valuable tools for organizing and visualizing experimental workflows and results, ultimately aiding in the rational design and development of next-generation therapeutics targeting the p38 MAPK pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assaygenie.com [assaygenie.com]

- 6. invivogen.com [invivogen.com]

- 7. Quantitative proteomic and transcriptional analysis of the response to the p38 mitogen-activated protein kinase inhibitor SB203580 in transformed follicular lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijbs.com [ijbs.com]

p38 MAPK-IN-3: A Technical Guide to its Role in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli. Its activation triggers a cascade of downstream events, culminating in the production of pro-inflammatory cytokines and other mediators that drive the inflammatory process. Consequently, the p38 MAPK pathway has emerged as a key therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of p38 MAPK-IN-3, a potent and selective inhibitor of p38 MAPK, and its role in modulating the inflammatory response. This document will detail its mechanism of action, summarize key quantitative data, provide experimental protocols for its evaluation, and visualize the relevant biological pathways.

This compound, identified in the scientific literature as p38 MAP Kinase Inhibitor III , is a cell-permeable methylsulfanylimidazole compound.[1][2][3][4] Its chemical name is (RS)-{4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]pyridin-2-yl}-(1-phenylethyl)amine.[4] This inhibitor has demonstrated significant potential in suppressing inflammatory responses both in vitro and in vivo.

Mechanism of Action

This compound functions as a reversible and ATP-competitive inhibitor of p38 MAP kinase. It specifically targets the p38α isoform, a key player in the inflammatory cascade. By binding to the ATP-binding pocket of p38α, the inhibitor prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the inflammatory signal. This ultimately leads to a reduction in the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3]

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of intervention for this compound.

Caption: p38 MAPK signaling cascade and inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in several key assays. The following tables summarize the available data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 (µM) | Reference |

| p38α MAPK | Kinase Assay | 0.38 | |

| TNF-α Release | LPS-stimulated human PBMCs | 0.16 | |

| IL-1β Release | LPS-stimulated human PBMCs | 0.039 |

Table 2: In Vivo Efficacy of this compound

| Endpoint | Animal Model | ED50 (mg/kg) | Reference |

| TNF-α Release | LPS-induced endotoxemia in mice | 1.33 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound, primarily based on the foundational work by Laufer et al. (2003).[5]

p38α MAP Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the p38α isoform.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human p38α MAP kinase is used as the enzyme source. Myelin basic protein (MBP) or a specific peptide substrate (e.g., ATF2) is used as the substrate.

-

Reaction Mixture: The assay is typically performed in a kinase buffer containing HEPES, MgCl₂, ATP, and a radioactive label (e.g., [γ-³²P]ATP) or using a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay).

-

Inhibitor Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this involves separating the phosphorylated substrate from the free radioactive ATP and measuring the incorporated radioactivity. For non-radioactive assays, a detection reagent is added to measure the amount of ADP produced, which is proportional to kinase activity.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in a cellular context.

Methodology:

-

PBMC Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture: The isolated PBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.

-

Incubation: The stimulated cells are incubated for a specific duration (e.g., 18-24 hours) to allow for cytokine accumulation in the supernatant.

-

Supernatant Collection and Analysis: The cell culture supernatant is collected, and the concentrations of TNF-α and IL-1β are measured using a specific and sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC₅₀ values for the inhibition of TNF-α and IL-1β release are calculated from the dose-response curves.

In Vivo Lipopolysaccharide (LPS)-Induced Endotoxemia Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Methodology:

-

Animal Model: A suitable animal model, typically mice, is used.

-

Inhibitor Administration: this compound is formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage). The inhibitor is administered to the animals at different doses.

-

LPS Challenge: After a defined pre-treatment period, the animals are challenged with an intraperitoneal or intravenous injection of LPS to induce a systemic inflammatory response.

-

Blood Sampling: At a specific time point after the LPS challenge (e.g., 90 minutes), blood samples are collected from the animals.

-

Cytokine Measurement: The concentration of TNF-α in the plasma or serum is determined using an ELISA.

-

Data Analysis: The dose-dependent inhibition of TNF-α production is analyzed, and the ED₅₀ value is calculated.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a p38 MAPK inhibitor.

Caption: General workflow for p38 MAPK inhibitor evaluation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of p38α MAP kinase. Its ability to effectively suppress the production of key pro-inflammatory cytokines in both in vitro and in vivo models underscores its potential as a valuable research tool and a lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and other molecules targeting the p38 MAPK pathway. The continued exploration of this pathway and its inhibitors holds significant promise for addressing the unmet medical needs in a wide range of inflammatory disorders.

References

p38 MAPK-IN-3 and Its Role in Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, centrally involved in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][3] Inhibition of this pathway presents a promising therapeutic strategy for a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the role of p38 MAPK in cytokine synthesis and the effects of its inhibition, using representative data from well-characterized inhibitors to illustrate the therapeutic potential of compounds like p38 MAPK-IN-3. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and development in this area.

Introduction to the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAPK itself.[4][5] This pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines (like TNF-α and IL-1β), environmental stresses such as UV radiation and osmotic shock, and bacterial pathogens.[1][6][7]

Upon activation, MAPKKKs such as TAK1 and ASK1 phosphorylate and activate the downstream MAPKKs, primarily MKK3 and MKK6.[1][4][6] These, in turn, dually phosphorylate and activate the four isoforms of p38 MAPK: α, β, γ, and δ.[6] Activated p38 MAPK then phosphorylates a range of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, CREB, and NF-κB, leading to the transcriptional and post-transcriptional regulation of target genes, including those encoding TNF-α and IL-6.[1][8]

The activation of the p38 MAPK pathway is a key event in the production of pro-inflammatory cytokines.[9] For instance, stimuli like lipopolysaccharide (LPS) trigger this cascade, leading to the synthesis and release of TNF-α and IL-6 from immune cells such as macrophages.[10]

Mechanism of p38 MAPK in TNF-α and IL-6 Production

The p38 MAPK pathway regulates the production of TNF-α and IL-6 at both the transcriptional and post-transcriptional levels.

-

Transcriptional Regulation: Activated p38 MAPK can phosphorylate and activate several transcription factors that are essential for the transcription of the TNF-α and IL-6 genes. For example, p38α MAPK can increase the expression of NF-κB and enhance its recruitment to gene promoters.[8]

-

Post-Transcriptional Regulation: A critical mechanism of p38 MAPK-mediated cytokine regulation involves the stabilization of their messenger RNA (mRNA). TNF-α and IL-6 mRNAs contain AU-rich elements (AREs) in their 3'-untranslated regions, which target them for rapid degradation. p38 MAPK, through its downstream kinase MK2, can phosphorylate and inactivate ARE-binding proteins like tristetraprolin (TTP), preventing the degradation of TNF-α and IL-6 mRNA and thereby increasing their translation into protein.

Below is a diagram illustrating the p38 MAPK signaling pathway leading to cytokine production.

Caption: p38 MAPK signaling cascade leading to cytokine production.

Quantitative Data on p38 MAPK Inhibition and Cytokine Production

While specific quantitative data for "this compound" is not publicly available, the following tables summarize the effects of other well-characterized p38 MAPK inhibitors on TNF-α and IL-6 production in various cell types. This data serves as a reference for the expected efficacy of selective p38 MAPK inhibitors.

Table 1: Inhibition of TNF-α Production by p38 MAPK Inhibitors

| Inhibitor | Cell Type | Stimulus | IC50 / % Inhibition | Reference |

| SB202190 | Mouse Myocardium | LPS | 36% inhibition at 2 mg/kg | [11] |

| SB239063 | Human Lung Macrophages | LPS | EC50: 0.3 ± 0.1 µM | [12] |

| SD-282 | Human Lung Macrophages | LPS | EC50: 6.1 ± 1.4 nM | [12] |

| BIRB 796 | Human Microglial Cells (HMC3) | Aβ40 | Significant inhibition | [13][14] |

| CDD-450 | Human PBMCs | LPS | Significant inhibition | [15] |

| MW01-2-069A-SRM | Mouse Hippocampus | Aβ1-42 | Significant suppression | [16] |

| SB203580 | Human Whole Blood | LPS | High sensitivity | [17] |

Table 2: Inhibition of IL-6 Production by p38 MAPK Inhibitors

| Inhibitor | Cell Type | Stimulus | IC50 / % Inhibition | Reference |

| SB203580 | Human Mesangial & Proximal Tubular Cells | TNF-α | Dose-dependent inhibition (1-30 µM) | [18] |

| BIRB 796 | Human Microglial Cells (HMC3) | Aβ40 | Significant abrogation | [13][14] |

| CDD-450 | Human PBMCs | LPS | Significant inhibition | [15] |

| SB203580 | RAW264.7 Macrophages | LPS | Significant inhibition | [10] |

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the impact of p38 MAPK inhibitors on cytokine production.

Cell Culture and Treatment

-

Cell Lines: Human monocyte-like cell lines (e.g., THP-1), human microglial cells (e.g., HMC3), or primary cells such as human peripheral blood mononuclear cells (PBMCs) or macrophages are commonly used.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Pre-treatment: Cells are pre-incubated with the p38 MAPK inhibitor (e.g., this compound) at various concentrations for a specified time (typically 30-60 minutes) before stimulation.

-

Stimulation: Cells are then stimulated with an inflammatory agent such as LPS (from E. coli) or a pro-inflammatory cytokine like TNF-α to induce cytokine production.

Cytokine Measurement (ELISA)

-

Sample Collection: After the desired incubation period (e.g., 24 hours), the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA Procedure: The concentration of TNF-α and IL-6 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The optical density is measured at the appropriate wavelength (e.g., 450 nm), and the cytokine concentration is determined from a standard curve.

The general workflow for a cell-based cytokine inhibition assay is depicted below.

Caption: Workflow for assessing cytokine inhibition.

Western Blotting for p38 MAPK Activation

-

Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated p38 MAPK (p-p38) and total p38 MAPK.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

Conclusion

The p38 MAPK signaling pathway is a pivotal mediator of inflammatory cytokine production, making it an attractive target for the development of anti-inflammatory therapeutics. While specific data for this compound is not yet widely published, the extensive research on other p38 MAPK inhibitors demonstrates the potential of this class of compounds to effectively reduce the production of key pro-inflammatory cytokines, TNF-α and IL-6. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of p38 MAPK inhibitors in inflammatory diseases.

References

- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 2. m.youtube.com [m.youtube.com]

- 3. assaygenie.com [assaygenie.com]

- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of p38 MAPK decreases myocardial TNF-alpha expression and improves myocardial function and survival in endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p38 MAPK Is a Major Regulator of Amyloid Beta-Induced IL-6 Expression in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. p38 MAPK Is a Major Regulator of Amyloid Beta-Induced IL-6 Expression in Human Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of MAP kinase pathways in mediating IL-6 production in human primary mesangial and proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the p38 MAPK-Mediated Apoptosis Induction Pathway

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a wide array of extracellular and intracellular stresses, including inflammation, oxidative stress, UV radiation, and DNA damage.[1][2] A key outcome of sustained p38 MAPK activation is the induction of apoptosis, or programmed cell death, a fundamental process in tissue homeostasis and the elimination of damaged or cancerous cells.[3][4] This technical guide provides a comprehensive overview of the p38 MAPK pathway's role in apoptosis, detailing the core signaling cascade, downstream effectors, and relevant experimental methodologies for researchers, scientists, and drug development professionals. While specific data for a compound designated "p38 MAPK-IN-3" is not prominently available in the reviewed literature, this document focuses on the well-established mechanisms of apoptosis induction by the broader p38 MAPK pathway and its inhibitors.

Core Signaling Cascade

The activation of p38 MAPKs is orchestrated by a three-tiered kinase cascade.[5][6] Various stress stimuli activate MAP Kinase Kinase Kinases (MAP3Ks or MEKKs), such as ASK1, TAK1, and MEKKs 1-4.[7] These MAP3Ks then phosphorylate and activate MAP Kinase Kinases (MAP2Ks or MKKs), primarily MKK3 and MKK6, which are highly specific for p38 MAPKs.[6][8] MKK4 can also activate certain p38 isoforms.[6][8] Upon activation by MKKs, the four isoforms of p38 (p38α, p38β, p38γ, and p38δ) are dually phosphorylated on conserved threonine and tyrosine residues within their activation loop, leading to their full kinase activity.[5][8]

Mechanisms of p38 MAPK-Induced Apoptosis

Activated p38 MAPK can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This is achieved by phosphorylating a diverse range of downstream substrates, including transcription factors and members of the Bcl-2 family of proteins.[3][4]

1. Intrinsic (Mitochondrial) Pathway Activation:

The intrinsic pathway is centered on the permeabilization of the mitochondrial outer membrane (MOMP), leading to the release of cytochrome c.[1] p38 MAPK influences this process through several mechanisms:

-

Regulation of the Bcl-2 Family: The balance between pro-apoptotic (e.g., Bax, Bak, Bim, PUMA) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of the Bcl-2 family is crucial for mitochondrial integrity.[1][3]

-

p38 MAPK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Mcl-1, targeting them for degradation.[3]

-